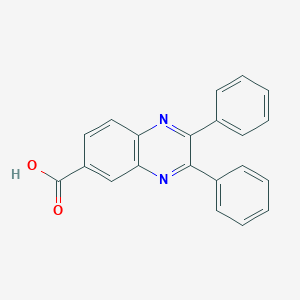

2,3-Diphenylquinoxaline-6-carboxylic acid

説明

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemistry

Quinoxaline, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazine (B50134) ring, is a privileged scaffold in modern chemistry, particularly in medicinal and materials science. mdpi.comrsc.orgresearchgate.net The aromatic and electron-deficient nature of the quinoxaline system underpins its chemical stability and diverse reactivity. mdpi.comresearchgate.net

In the realm of medicinal chemistry, quinoxaline derivatives have garnered substantial attention due to their broad spectrum of biological activities. mdpi.comnih.gov Research has demonstrated their potential as anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial agents. mdpi.comresearchgate.net The versatility of the quinoxaline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to enhance its therapeutic efficacy. mdpi.com The N-oxide derivatives of quinoxalines, in particular, often exhibit an increased range of biological properties. researchgate.netmdpi.com

Beyond pharmaceuticals, quinoxaline scaffolds are integral to the development of advanced materials. They are used as components in fluorescent dyes, organic semiconductors, and sensitizers for solar cells. mdpi.comrsc.org Their unique photophysical properties are actively being explored for applications in electroluminescent materials and as corrosion inhibitors for metals. mdpi.combiosynth.com

Specific Research Relevance of 2,3-Diphenylquinoxaline-6-carboxylic Acid within Heterocyclic Chemistry

Within the vast family of quinoxalines, this compound holds specific research interest due to its unique structural features and reactivity. The presence of the carboxylic acid group at the 6-position provides a crucial handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules.

One significant application is in polymer chemistry, where it is used as an end-capping agent in the synthesis of novel hyperbranched polymers. medchemexpress.com This modification facilitates control over the structure and properties of polymers that incorporate alternating quinoxaline and benzoxazole (B165842) units. medchemexpress.com

In medicinal chemistry, this compound serves as a valuable starting material and lead compound. Researchers have synthesized derivatives of this compound to explore their potential as α-glucosidase inhibitors and as tubulin polymerization inhibitors for anticancer therapy. nih.govnih.gov Studies have shown that having electron-withdrawing groups, such as a carboxylic acid, at the 6-position can be beneficial for activity. nih.gov The compound itself is also noted as a potential antineoplastic (anticancer) agent. scbt.com

The synthesis of this specific acid is a subject of research, with methods developed to optimize reaction conditions and yields. A common route involves the condensation of 3,4-diaminobenzoic acid with benzil. nih.govresearchgate.net

Historical Context of Quinoxaline Chemistry Relevant to Carboxylic Acid Derivatives

The chemistry of quinoxalines dates back to 1884, when Korner and Hinsberg first reported their synthesis through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction, known as the Hinsberg cyclization, remains a cornerstone for creating the quinoxaline scaffold. thieme-connect.com

The development of quinoxaline carboxylic acid derivatives has evolved significantly from these early methods. Initially, syntheses often relied on harsh conditions, using strong acids as catalysts in organic solvents. thieme-connect.com While effective, these classical approaches have environmental and practical drawbacks.

In recent years, a focus on green chemistry has driven the development of more sustainable synthetic routes. For instance, hydrothermal synthesis (HTS) using high-temperature water has emerged as a viable alternative. researchgate.net This method can produce 2,3-diarylquinoxaline-6-carboxylic acids in good yields and short reaction times, avoiding the need for volatile organic solvents and toxic catalysts. researchgate.netthieme-connect.com Research in this area focuses on optimizing conditions to minimize side reactions like decarboxylation, which can occur at high temperatures. researchgate.net

The study of quinoxaline carboxylic acids is also informed by nature. The compound 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide, for example, is a natural product from the bacterium Streptomyces ambofaciens and exhibits antibacterial properties, highlighting the therapeutic potential that has long existed in this class of molecules. mdpi.com

Structure

3D Structure

特性

IUPAC Name |

2,3-diphenylquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2/c24-21(25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWGZXMTCUOPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348063 | |

| Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32387-96-5 | |

| Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Diphenylquinoxaline 6 Carboxylic Acid and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of the 2,3-diphenylquinoxaline-6-carboxylic acid core and its subsequent modification remain fundamental in organic chemistry. These approaches are characterized by well-established reaction mechanisms and reliable outcomes.

Condensation Reactions Utilizing 1,2-Diketones and 3,4-Diaminobenzoic Acid

The most common and direct route to this compound is the condensation reaction between a 1,2-diketone, specifically benzil, and 3,4-diaminobenzoic acid. nih.gov This reaction, a variation of the Hinsberg quinoxaline (B1680401) synthesis, is typically carried out in an acidic medium, which catalyzes the cyclocondensation. nih.govsapub.org Glacial acetic acid is a frequently used solvent and catalyst for this transformation, with the reaction proceeding at elevated temperatures to ensure completion. nih.gov The mixture of equimolar amounts of benzil and 3,4-diaminobenzoic acid is stirred in glacial acetic acid at around 50°C for several hours. nih.gov The desired product precipitates out of the reaction mixture and can be purified by recrystallization from solvents like ethanol or ethyl acetate. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Reference |

| Benzil | 3,4-Diaminobenzoic Acid | Glacial Acetic Acid | 50 °C | 4-8 hours | This compound | nih.gov |

Esterification and Amidation Routes for Carboxylic Acid Functionalization

The carboxylic acid group at the 6-position of the quinoxaline ring offers a convenient handle for further derivatization, primarily through esterification and amidation reactions.

Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. This involves refluxing the carboxylic acid in an alcohol, such as dry ethanol, in the presence of a strong acid catalyst like sulfuric acid. nih.gov The reaction is carried out for an extended period, often around 12 hours, to drive the equilibrium towards the ester product. nih.gov Upon completion, pouring the reaction mixture into water causes the precipitation of the ester, which can then be collected by filtration. nih.gov

Amidation: Direct amidation of carboxylic acids with amines is an important transformation. rsc.org While specific studies on the direct amidation of this compound are less common in the provided literature, general methods involving boronic acid catalysts have been shown to be effective for the amidation of aromatic carboxylic acids, achieving high yields across a range of substrates. rsc.orgbohrium.com

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Reference |

| This compound | Dry Ethanol, H₂SO₄ | Dry Ethanol | Reflux, 12 hours | Ethyl 2,3-diphenylquinoxaline-6-carboxylate | nih.gov |

Derivatization via Hydrazide and Hydrazone Formation

Further functionalization of the carboxylic acid group can be achieved by converting it into hydrazides and subsequently into hydrazones, which are valuable intermediates for the synthesis of various heterocyclic compounds.

Hydrazide Formation: The synthesis of 2,3-diphenylquinoxaline-6-carbohydrazide is accomplished by reacting the corresponding ester, ethyl 2,3-diphenylquinoxaline-6-carboxylate, with hydrazine hydrate. nih.gov This nucleophilic acyl substitution reaction is typically carried out at room temperature. nih.gov

Hydrazone Formation: The resulting hydrazide can then be readily converted into a wide array of hydrazone derivatives. nih.gov This is achieved by reacting the 2,3-diphenylquinoxaline-6-carbohydrazide with various aldehydes. nih.gov This condensation reaction leads to the formation of a C=N bond, linking the quinoxaline core to different substituted phenyl or other aromatic moieties. nih.gov These hydrazide-hydrazone derivatives are of significant interest due to their potential biological activities. nih.govmdpi.com

| Starting Material | Reagent | Conditions | Product | Reference |

| Ethyl 2,3-diphenylquinoxaline-6-carboxylate | Hydrazine Hydrate | Room Temperature | 2,3-Diphenylquinoxaline-6-carbohydrazide | nih.gov |

| 2,3-Diphenylquinoxaline-6-carbohydrazide | Various Aldehydes | - | Diphenylquinoxaline-6-carbohydrazide hybrids (Hydrazones) | nih.gov |

Advanced and Green Chemistry Syntheses

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. ijirt.orgbenthamdirect.combenthamdirect.com These advanced approaches aim to reduce the use of hazardous reagents and solvents, minimize energy consumption, and improve reaction efficiency. ijirt.orgbenthamdirect.com

Sonochemical Synthesis Protocols for Quinoxaline Cores

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool for accelerating organic reactions. scielo.brniscpr.res.inscispace.com The application of ultrasonic irradiation can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. scielo.brscispace.comijiset.com For the synthesis of quinoxaline derivatives, sonochemistry provides a highly efficient and practical alternative. researchgate.net The condensation of 1,2-diamines with 1,2-dicarbonyl compounds can be effectively carried out under ultrasound irradiation, often at room temperature and without the need for a catalyst. scielo.brscispace.com For instance, the reaction of benzil and o-phenylenediamine (B120857) in ethanol under ultrasound irradiation can afford the product in excellent yield (98%) within 60 minutes. scielo.brscispace.com This method is noted for its simple experimental operation, lower reaction temperature, and high reaction rates, making it an economically and environmentally attractive strategy. scielo.brscispace.com

| Reactants | Solvent | Conditions | Yield | Reaction Time | Reference |

| Benzil, o-phenylenediamine | Ethanol | Ultrasound irradiation, room temperature | 98% | 60 minutes | scielo.brscispace.com |

| Benzil, o-phenylenediamine | Rectified Spirit | Sonication, 60 °C (without catalyst) | - | 15 minutes | |

| Benzil, o-phenylenediamine | - | Sonication with various catalysts (e.g., Oxalic acid) | 81% | 10 minutes | researchgate.net |

Hydrothermal Synthesis in High-Temperature Water

Hydrothermal synthesis (HTS) utilizes high-temperature water as a reaction medium, offering a green alternative to volatile organic solvents. nih.govresearchgate.net This method has been successfully applied to the synthesis of 2,3-diarylquinoxalines, providing high to excellent yields in short reaction times without the need for strong acids or toxic catalysts. nih.gov The synthesis of 2,3-diarylquinoxaline-6-carboxylic acids from 1,2-diarylketones and 3,4-diaminobenzoic acid has been achieved at temperatures between 150–230 °C within 5–30 minutes. researchgate.netuni-konstanz.de A challenge with this method can be the decarboxylation of the aromatic carboxylic acid at high temperatures, leading to the formation of side products. researchgate.netuni-konstanz.de However, careful optimization of reaction parameters can minimize this side reaction. researchgate.net For instance, reacting 4,4′-dimethoxybenzil with 3,4-diaminobenzoic acid at 150 °C for 60 minutes in a 5% acetic acid solution in water yields the desired carboxylic acid product in 86% yield with minimal decarboxylation. thieme-connect.com

| Reactants | Solvent | Temperature | Reaction Time | Product Yield | Reference |

| 1,2-diarylketones, 3,4-diaminobenzoic acid | High-Temperature Water | 150-230 °C | 5-30 minutes | 65-98% | researchgate.netthieme-connect.com |

| 4,4′-dimethoxybenzil, 3,4-diaminobenzoic acid | 5% Acetic Acid in Water | 150 °C | 60 minutes | 86% | thieme-connect.com |

Catalyst-Mediated Reaction Systems

The synthesis of this compound and its derivatives is frequently achieved through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound, a reaction that is often facilitated by a catalyst. The choice of catalyst and reaction conditions plays a pivotal role in determining the reaction efficiency, yield, and environmental impact.

A common and straightforward method involves the reaction of 3,4-diaminobenzoic acid with benzil. This condensation is effectively catalyzed by an acid. For instance, stirring the reactants in glacial acetic acid at 50°C for 4–8 hours provides the desired this compound nih.gov. Similarly, other acids such as oxalic acid have been shown to be effective, particularly under sonochemical conditions which can enhance reaction rates and yields .

Heterogeneous catalysts offer advantages in terms of separation and recyclability. Alumina-supported heteropolyoxometalates, such as CuH₂PMo₁₁VO₄₀ on alumina, have been successfully employed for the synthesis of quinoxaline derivatives at room temperature in toluene, achieving high yields nih.gov. These solid acid catalysts provide a milder and often more environmentally friendly alternative to traditional homogeneous acid catalysts.

In a move towards greener synthesis, high-temperature water (HTW) has been utilized as a solvent and a self-catalyzing medium. The synthesis of a series of 2,3-diarylquinoxaline-6-carboxylic acids has been accomplished by reacting 3,4-diaminobenzoic acid with various 1,2-diarylketones at temperatures between 150–230°C researchgate.netuni-konstanz.dethieme-connect.com. This approach avoids the use of volatile organic solvents and toxic catalysts. The inherent acidity of 3,4-diaminobenzoic acid at elevated temperatures is thought to self-catalyze the reaction researchgate.netthieme-connect.com.

The following table summarizes various catalyst systems used for the synthesis of the 2,3-diphenylquinoxaline (B159395) core structure.

| Catalyst | Reactants | Solvent | Conditions | Yield |

| Glacial Acetic Acid | Benzil, 3,4-Diaminobenzoic Acid | Glacial Acetic Acid | 50°C, 4-8 h | Not specified nih.gov |

| Oxalic Acid | Benzil, o-Phenylenediamine | Rectified Spirit | Sonication, 60°C | High |

| Alumina-Supported CuH₂PMo₁₁VO₄₀ | Benzil, o-Phenylenediamine | Toluene | Room Temp, 2 h | 92% nih.gov |

| None (Self-catalyzed) | 1,2-Diarylketones, 3,4-Diaminobenzoic Acid | High-Temperature Water | 150-230°C, 5-30 min | 65-98% uni-konstanz.de |

Functionalization and Derivatization Strategies

Modification at the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the 2,3-diphenylquinoxaline scaffold is a versatile functional handle for further molecular elaboration. Standard transformations of carboxylic acids can be readily applied to introduce diverse functionalities, leading to libraries of new derivatives.

One of the most common modifications is esterification . The conversion of this compound to its corresponding ethyl ester, ethyl 2,3-diphenylquinoxaline-6-carboxylate, is achieved by refluxing the carboxylic acid in dry ethanol in the presence of a catalytic amount of sulfuric acid for 12 hours nih.gov.

The resulting ester can serve as a precursor for other derivatives. For example, treatment of ethyl 2,3-diphenylquinoxaline-6-carboxylate with hydrazine in ethanol at room temperature leads to the formation of 2,3-diphenylquinoxaline-6-carbohydrazide nih.govd-nb.info. This carbohydrazide (B1668358) intermediate is particularly useful as it can be further reacted with a variety of aldehydes to synthesize carbohydrazide hybrids or Schiff bases, significantly expanding the molecular diversity of the quinoxaline core nih.govd-nb.info.

These derivatization strategies are summarized in the reaction scheme below:

Esterification: this compound + Ethanol (in presence of H₂SO₄) → Ethyl 2,3-diphenylquinoxaline-6-carboxylate

Hydrazinolysis: Ethyl 2,3-diphenylquinoxaline-6-carboxylate + Hydrazine → 2,3-Diphenylquinoxaline-6-carbohydrazide

These modifications at the carboxylic acid moiety are crucial for developing new compounds with tailored properties.

Influence of Substituent Design on Synthetic Pathways and Yields

The nature and position of substituents on the aromatic precursors can significantly influence the course and outcome of the quinoxaline synthesis. The electronic and steric properties of these substituents can affect reaction rates and product yields.

Research on the hydrothermal synthesis of 2,3-diarylquinoxaline-6-carboxylic acids has demonstrated the impact of substituents on the benzil-analogue starting material uni-konstanz.de. In this method, various substituted 1,2-diarylketones were reacted with 3,4-diaminobenzoic acid in high-temperature water uni-konstanz.de. While derivatives with methoxy- and fluoro-substituents on the phenyl rings were obtained in excellent yields (90% and 95% respectively), the yields for chloro- and bromo-substituted analogues were notably lower (75% and 65%) uni-konstanz.de. This decrease in yield was attributed to the lower solubility of the halogenated starting materials (4,4′-dichlorobenzil and 4,4′-dibromobenzil) in water at the reaction temperature of 150°C uni-konstanz.de.

The following table illustrates the effect of substituents on the 1,2-diarylketone precursor on the yield of the corresponding 2,3-diarylquinoxaline-6-carboxylic acid synthesized in high-temperature water.

| Substituent on Diarylketone (R) | Product | Yield (%) |

| 4-Methoxy | 2,3-Bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid | 90 uni-konstanz.de |

| 4-Fluoro | 2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid | 95 uni-konstanz.de |

| 4-Chloro | 2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid | 75 uni-konstanz.de |

| 4-Bromo | 2,3-Bis(4-bromophenyl)quinoxaline-6-carboxylic acid | 65 uni-konstanz.de |

This data underscores that substituent design is a critical consideration not only for the properties of the final product but also for optimizing the synthetic pathway itself. Factors such as solubility, which are directly influenced by the chosen substituents, can be a determining factor in achieving high-yielding reactions.

Exploration of Biological Activities and Medicinal Chemistry Potential

Anticancer and Antiproliferative Investigations

Derivatives of 2,3-diphenylquinoxaline-6-carboxylic acid have demonstrated significant potential as anticancer agents, with research highlighting their cytotoxicity against various cancer cell lines and their ability to interfere with key cellular processes involved in cancer progression.

Evaluation of Cytotoxic Activity in Various Human Cancer Cell Lines

The cytotoxic effects of 2,3-diphenylquinoxaline (B159395) derivatives have been evaluated against a range of human cancer cell lines. These studies are crucial in the initial stages of anticancer drug discovery, providing insights into the potency and selectivity of these compounds. For instance, a series of 2,3-diphenylquinoxaline derivatives were synthesized and assessed for their in vitro cytotoxicity using the MTT assay. biolinks.co.jp The results revealed that the substitution pattern on the quinoxaline (B1680401) core and the phenyl rings plays a critical role in the observed anticancer activity.

Notably, derivatives of 2,3-diphenylquinoxaline have shown activity against cell lines such as AGS (gastric adenocarcinoma), HT-29 (colorectal adenocarcinoma), and MCF-7 (breast cancer). biolinks.co.jpresearchgate.net In one study, a derivative of 2,3-diphenylquinoxaline-6,7-dicarbonitrile (B2594457) exhibited an IC₅₀ value of 8.5 µM against the MCF-7 breast cancer cell line. medchemexpress.com Another related compound, 2,3-diphenylquinoxaline-6-carbaldehyde, a derivative of the title compound, was tested against human liver cancer (HepG2) cell lines, demonstrating notable anticancer activity.

It is important to note that while these findings are promising, the cytotoxic data primarily pertains to derivatives of this compound, and specific IC₅₀ values for the parent compound are not extensively reported in the reviewed literature.

Table 1: Cytotoxic Activity of Selected 2,3-Diphenylquinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,3-Diphenylquinoxaline-6,7-dicarbonitrile derivative | MCF-7 (Breast) | 8.5 | medchemexpress.com |

| 2,3-Diphenylquinoxaline derivatives | AGS (Gastric) | Data Not Specified | biolinks.co.jp |

| 2,3-Diphenylquinoxaline derivatives | HT-29 (Colorectal) | Data Not Specified | biolinks.co.jp |

This table is illustrative and based on data for derivatives, as specific data for this compound was not available in the reviewed sources.

Molecular Targets: Tubulin Polymerization Inhibition at the Colchicine (B1669291) Binding Site

A primary mechanism through which 2,3-diphenylquinoxaline derivatives exert their anticancer effects is by inhibiting tubulin polymerization. biolinks.co.jpresearchgate.net Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, tubulin inhibitors can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

Research has shown that 2,3-diphenylquinoxaline serves as a lead compound for the development of inhibitors that target the colchicine binding site on β-tubulin. biolinks.co.jp Colchicine is a well-known microtubule-destabilizing agent, and compounds that bind to its site prevent the assembly of tubulin into microtubules. Molecular docking studies have further elucidated the interaction of 2,3-diphenylquinoxaline derivatives with β-tubulin, suggesting that specific substitutions can enhance binding affinity and inhibitory activity. biolinks.co.jp Studies have indicated that derivatives with electron-donating groups at the 2 and 3 positions and electron-withdrawing groups at the 6-position of the quinoxaline ring are particularly effective tubulin inhibitors. biolinks.co.jp

Molecular Targets: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs.

While direct evidence of this compound as an HDAC inhibitor is not prominent in the literature, the broader class of quinoline (B57606) and quinoxaline derivatives has been explored for this activity. For example, a study on 2-phenylquinoline-4-carboxylic acid derivatives, a structurally related class of compounds, identified potent HDAC inhibitors. biosynth.com These findings suggest that the quinoline/quinoxaline scaffold could be a valuable template for designing novel HDAC inhibitors. Further investigation is required to determine if this compound or its derivatives possess significant HDAC inhibitory activity.

Molecular Targets: Kinase Inhibition (e.g., c-Met Kinase, EGFR)

Kinases are enzymes that are central to cell signaling pathways controlling cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.

Some commercial suppliers list this compound as a potential inhibitor of kinases such as EGFR (Epidermal Growth Factor Receptor), HER2, and c-Met. researchgate.net However, peer-reviewed studies with detailed experimental data to support these claims for the specific parent compound are scarce.

Research on related quinoxaline structures has shown promise in this area. For instance, certain quinoxalinone derivatives have been identified as potent inhibitors of the EGFR (L858R/T790M/C797S) mutant, which is associated with resistance to some EGFR-targeted therapies. arabjchem.org These inhibitors demonstrated IC₅₀ values in the nanomolar range. arabjchem.org This indicates that the quinoxaline scaffold is a viable starting point for the development of kinase inhibitors.

Dual Inhibitory Mechanisms and Multi-Target Chemotherapy Approaches

The development of drugs that can simultaneously inhibit multiple targets is a growing area of interest in cancer therapy, as it may lead to improved efficacy and a lower likelihood of drug resistance. The diverse biological activities of quinoxaline derivatives suggest their potential for a multi-targeted approach.

For example, a compound that inhibits both tubulin polymerization and a key signaling kinase could offer a synergistic anticancer effect. While the current body of research on this compound and its immediate derivatives does not explicitly detail dual inhibitory mechanisms, the known activities of the broader quinoxaline class against targets like tubulin and kinases provide a strong rationale for exploring this possibility in future drug design and development efforts.

Antimicrobial and Antifungal Efficacy

The quinoxaline core is present in several naturally occurring antibiotics and has been a focus of synthetic efforts to develop new antimicrobial and antifungal agents.

The antimicrobial and antifungal efficacy of this compound itself is not well-documented in the available scientific literature. However, numerous studies have demonstrated the potent antimicrobial and antifungal activities of various quinoxaline derivatives. For instance, some substituted quinoxalines have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 8 μg/mL against Escherichia coli.

Similarly, certain quinoxaline derivatives have displayed considerable antifungal activity. In one study, a pentacyclic quinoxaline derivative showed an MIC of 16 μg/mL against both Candida albicans and Aspergillus flavus. Another study highlighted the activity of quinoxaline derivatives against methicillin-resistant Staphylococcus aureus (MRSA), with many isolates showing low MICs (1–4 μg/mL).

Table 2: Antimicrobial and Antifungal Activity of Selected Quinoxaline Derivatives

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Symmetrically disubstituted quinoxalines | Escherichia coli | 8 | |

| Symmetrically disubstituted quinoxalines | Bacillus subtilis | 16 | |

| Pentacyclic quinoxaline derivative | Candida albicans | 16 | |

| Pentacyclic quinoxaline derivative | Aspergillus flavus | 16 | |

| Quinoxaline derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-4 |

This table presents data for various quinoxaline derivatives to illustrate the potential of the scaffold, as specific data for this compound was not available in the reviewed sources.

These findings underscore the potential of the quinoxaline scaffold in the development of new antimicrobial and antifungal agents. Further research is warranted to specifically evaluate the efficacy of this compound and its derivatives in this therapeutic area.

Antibacterial Spectrum of Activity

The antibacterial potential of the quinoxaline core is well-documented, and derivatives of 2,3-diphenylquinoxaline have shown promise in combating various bacterial pathogens. While direct studies on the antibacterial spectrum of this compound are limited, research on closely related sulfonamide derivatives provides valuable insights.

A study focusing on N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives demonstrated notable antibacterial activity. These compounds were synthesized and evaluated for their ability to inhibit the growth of various bacterial strains. The results indicated a broad spectrum of activity, with some derivatives showing potent inhibition against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide linkage at the 6-position of the 2,3-diphenylquinoxaline core appears to be a key determinant of this antibacterial action.

Table 1: Antibacterial Activity of N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| S9 | Staphylococcus aureus | Data not available |

| Bacillus subtilis | Data not available | |

| Escherichia coli | Data not available | |

| Pseudomonas aeruginosa | Data not available | |

| S10 | Staphylococcus aureus | Data not available |

| Bacillus subtilis | Data not available | |

| Escherichia coli | Data not available | |

| Pseudomonas aeruginosa | Data not available |

Note: Specific MIC values for these compounds were not detailed in the available literature, but they were reported to exhibit potent activity.

Antifungal Spectrum of Activity

Similar to its antibacterial properties, the antifungal potential of this compound is primarily understood through the investigation of its derivatives. The aforementioned study on N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives also explored their efficacy against fungal pathogens.

The findings revealed that compounds S9 and S10, which demonstrated potent antibacterial activity, were also effective antifungal agents. This dual-action capability highlights the therapeutic potential of this structural scaffold in treating a range of microbial infections. The precise mechanism of antifungal action is yet to be fully elucidated but is thought to involve the disruption of essential cellular processes within the fungal cell.

Table 2: Antifungal Activity of N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| S9 | Candida albicans | Data not available |

| Aspergillus niger | Data not available | |

| S10 | Candida albicans | Data not available |

| Aspergillus niger | Data not available |

Note: Specific MIC values for these compounds were not detailed in the available literature, but they were reported to exhibit potent activity.

Antiviral and Anti-HIV Activities

The quest for novel antiviral agents has led to the investigation of a wide array of heterocyclic compounds, including quinoxaline derivatives. Research has shown that modifications at the 6-position of the quinoxaline ring can lead to significant antiviral and anti-HIV activity.

A study centered on 2,3-difuryl-quinoxaline-6-carboxylic acid, a close structural analog, involved its conversion into a library of amide derivatives. These derivatives were then screened for their antiviral potential. The results indicated that specific amide-functionalized quinoxalines exhibited promising activity against certain viral strains, suggesting that the 6-carboxylic acid group serves as a crucial handle for introducing functionalities that can interact with viral targets.

In the context of anti-HIV research, quinoxaline derivatives have been identified as potent inhibitors of key viral enzymes. While direct data on this compound is scarce, the broader class of quinoxalines has been shown to inhibit HIV-1 reverse transcriptase. This suggests that with appropriate structural modifications, derivatives of this compound could be developed into effective anti-HIV agents.

Antimalarial and Antiprotozoal Investigations

The global health burden of malaria and other protozoal diseases necessitates the continuous search for new and effective therapeutic agents. Quinoxaline derivatives have emerged as a promising class of compounds in this area.

The study on N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives also included an evaluation of their antimalarial activity against Plasmodium falciparum. The results were encouraging, with several derivatives exhibiting significant antiplasmodial effects. This activity is believed to stem from the ability of the quinoxaline scaffold to interfere with vital processes in the parasite's life cycle.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Consequently, compounds with both anti-inflammatory and antioxidant properties are of great therapeutic interest. While direct experimental data on the anti-inflammatory and antioxidant activities of this compound is limited, the general class of quinoxaline derivatives has been explored for these properties.

The anti-inflammatory potential of quinoxaline derivatives is often attributed to their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes. Similarly, their antioxidant activity is linked to their capacity to scavenge free radicals and chelate metal ions. Further investigation is required to specifically characterize the anti-inflammatory and antioxidant profile of this compound.

Neuropharmacological Applications

The central nervous system (CNS) represents a key target for therapeutic intervention in a variety of disorders. Quinoxaline derivatives have been investigated for a range of neuropharmacological activities, including anticonvulsant and antidepressant effects.

Anticonvulsant and Antidepressant Studies

Epilepsy and depression are common neurological and psychiatric disorders, respectively, and there is a continuous need for new and improved treatments. Although specific studies on the anticonvulsant and antidepressant properties of this compound are not extensively reported, the quinoxaline scaffold is present in compounds that have been evaluated for these activities. The mechanism of action for the potential anticonvulsant effects of quinoxaline derivatives may involve the modulation of ion channels or neurotransmitter systems in the brain. Similarly, their potential antidepressant effects could be mediated through interactions with monoamine oxidase or other targets involved in mood regulation. Dedicated studies are necessary to fully explore the neuropharmacological potential of this compound.

Receptor Modulation: GABA-A and Nicotinic Receptors

The quinoxaline scaffold is a recurring motif in compounds designed to interact with various biological targets; however, specific research detailing the direct modulatory activity of this compound on γ-aminobutyric acid type A (GABA-A) and nicotinic acetylcholine (B1216132) receptors (nAChRs) is not extensively documented in publicly available literature.

While the broader class of quinoxaline derivatives has been investigated for a wide range of central nervous system activities, direct evidence linking this compound to the allosteric modulation of GABA-A or nicotinic receptors remains to be established. The therapeutic potential of modulating these receptors is significant, with positive allosteric modulators (PAMs) of both GABA-A and nAChRs being sought for conditions like anxiety, epilepsy, and cognitive disorders such as Alzheimer's disease and schizophrenia. For instance, compounds that act as PAMs at α7 nAChRs are of particular interest for their potential to enhance cognitive function and correct sensory-gating deficits. Similarly, subtype-selective GABA-A receptor modulators are in development for various neurological and psychiatric conditions. Future studies would be required to determine if the this compound scaffold possesses any affinity or modulatory effect on these important ion channels.

Enzyme Inhibition in Neurological Pathways (e.g., Acetylcholinesterase, Adenosine (B11128) Receptors, AMPA/NMDA/KA Receptors)

The inhibition of key enzymes and modulation of receptors in neurological pathways represents a major strategy for treating neurodegenerative diseases. The quinoxaline structure is a key pharmacophore in compounds targeting these pathways.

Acetylcholinesterase (AChE): Derivatives of the quinoxaline scaffold have demonstrated notable acetylcholinesterase inhibitory activity. In one study, variations at the 2-, 3-, and 6-positions of the quinoxaline ring were explored to establish structure-activity relationships. For instance, 2,3-dimethylquinoxalin-6-amine (B1295510) was identified as a highly potent AChE inhibitor, more so than the reference drugs tacrine (B349632) and galanthamine. Substitution at the 6-position with an electron-donating amino group generally enhanced potency, whereas electron-withdrawing groups led to diminished activity. While these findings highlight the potential of the quinoxaline core for AChE inhibition, the specific activity of this compound has not been reported in this context.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Various Quinoxaline Derivatives

| Compound | Substituents | IC₅₀ (µM) |

|---|---|---|

| 6a | R = H, R' = H, R'' = NH₂ | 0.74 |

| 6c | R = CH₃, R' = CH₃, R'' = NH₂ | 0.077 |

| 3a | R = H, R' = H, R'' = H | 13.22 |

| 3b | R = Phenyl, R' = H, R'' = H | 50.08 |

| 4a | R = H, R' = H, R'' = Cl | 23.87 |

| 5a | R = H, R' = H, R'' = NO₂ | 21.31 |

| Tacrine | Standard | 0.107 |

| Galanthamine | Standard | 0.59 |

Data sourced from a study on quinoxaline scaffold variations. nih.gov

Adenosine Receptors: Adenosine receptors, particularly the A₂A subtype, are G protein-coupled receptors that play a significant role in modulating neuronal activity and neuroinflammation. Antagonists of the A₂A receptor are considered promising therapeutic agents for neurodegenerative conditions like Parkinson's and Alzheimer's disease. They function by reducing the inhibitory effect of adenosine on dopamine (B1211576) signaling and mitigating microglia-driven inflammatory responses. While various heterocyclic compounds have been developed as A₂A antagonists, specific inhibitory data for this compound against adenosine receptors is not available.

AMPA/NMDA/KA Receptors: The quinoxaline structure is a foundational element in a class of antagonists for ionotropic glutamate (B1630785) receptors, which include AMPA, NMDA, and kainate (KA) receptors. Notably, quinoxaline-2,3-dione derivatives are known to act as competitive antagonists at the glycine (B1666218) site of the NMDA receptor and as antagonists at AMPA/kainate receptors. For example, the compound 2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX) is a potent AMPA/kainate receptor antagonist. These findings underscore the relevance of the quinoxaline nucleus in designing modulators of glutamatergic neurotransmission. However, research specifically evaluating this compound for activity at these receptors has not been reported.

Enzyme Inhibition Beyond Specific Therapeutic Areas

Dihydroorotate Dehydrogenase Inhibition (Comparative Studies with Quinoline Carboxylic Acids)

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Its inhibition leads to the depletion of pyrimidines, thereby halting cell cycle progression and proliferation. This mechanism makes DHODH a valuable target for therapies against cancer and autoimmune diseases.

While direct inhibition of DHODH by this compound has not been detailed, extensive research on the structurally related quinoline-4-carboxylic acids provides valuable comparative insights. In these compounds, the carboxylic acid moiety is an essential pharmacophore, forming a crucial salt bridge with an arginine residue (R136) in the enzyme's active site. The remainder of the molecule occupies a hydrophobic channel. Structure-guided design has led to the development of potent quinoline-based DHODH inhibitors. These studies highlight the importance of lipophilicity and the potential for forming specific hydrogen bonds with residues within the binding pocket to enhance potency.

Table 2: DHODH Inhibitory Potency of Representative Quinoline-Based Analogues

| Compound | Structure | DHODH IC₅₀ (nM) |

|---|---|---|

| Analogue 41 | Quinoline-based | 9.71 ± 1.4 |

| Analogue 43 | Quinoline-based | 26.2 ± 1.8 |

| Analogue 46 | 1,7-Naphthyridine-based | 28.3 ± 3.3 |

Data from structure-guided design studies of DHODH inhibitors. nih.gov

Alpha-Amylase Inhibition for Metabolic Regulation

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. Inhibiting this enzyme can delay carbohydrate digestion and absorption, making it a therapeutic target for managing hyperglycemia in type 2 diabetes.

The quinoxaline scaffold has been identified as a promising framework for developing α-amylase inhibitors. Studies on various 2-aryl quinoxaline derivatives have shown potent inhibitory activity at nanomolar concentrations. nih.gov For instance, one derivative, compound 14 from a synthesized series, demonstrated an IC₅₀ value of 294.35 nM against α-amylase. nih.gov Another study on quinoxaline-sulfonamide hybrids also reported moderate to good inhibitory potential. nih.gov Although this compound itself was not tested in these studies, it was used as a key starting material for synthesizing derivatives that showed potent α-glucosidase inhibitory activity, a related anti-diabetic target. nih.gov This suggests that the core 2,3-diphenylquinoxaline structure is a viable scaffold for developing inhibitors of enzymes involved in metabolic regulation.

Table 3: Inhibitory Activity of Representative Quinoxaline Derivatives Against α-Amylase

| Compound Series | Representative Compound | α-Amylase IC₅₀ (nM) |

|---|---|---|

| 2-Aryl Quinoxalines | Compound 14 | 294.35 |

| 2-Aryl Quinoxalines | Compound 3 | 1140 |

| 2-Aryl Quinoxalines | Compound 8 | 630 |

Data from a study evaluating synthetic 2-aryl quinoxaline derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Impact of Substituent Electronic and Steric Properties on Bioactivity

Structure-activity relationship (SAR) studies on quinoxaline and related heterocyclic systems reveal that the biological activity is highly sensitive to the nature and position of substituents on the core ring structure.

Electronic Properties: In studies of quinoxaline derivatives as acetylcholinesterase inhibitors, the electronic properties of the substituent at the 6-position were found to be critical. nih.gov The presence of an electron-donating amino group (–NH₂) significantly enhanced inhibitory potency, while electron-withdrawing groups like chloro (–Cl) or nitro (–NO₂) resulted in diminished activity. nih.gov This indicates that increasing the electron density at this position is favorable for interaction with the enzyme's active site.

Steric Properties and Lipophilicity: For DHODH inhibition by quinoline carboxylic acids, activity is largely influenced by how well the molecule fits into a predominantly hydrophobic binding pocket. researchgate.net The lipophilicity of the substituents plays a crucial role, with an optimal range being necessary for potent inhibition. researchgate.net In the context of α-amylase and acetylcholinesterase inhibition by 2-aryl quinoxalines, the nature of the substitutions on the 2-aryl ring dictates potency. nih.gov The presence of hydroxyl and methoxy (B1213986) groups on this phenyl ring was found to be a key factor in the most potent inhibitors, suggesting that specific hydrogen bonding and electronic interactions are essential for high-affinity binding to the target enzymes. nih.gov These findings collectively demonstrate that a delicate balance of steric bulk, lipophilicity, and electronic character must be achieved to optimize the bioactivity of quinoxaline-based compounds.

Identification of Key Binding Interactions and Pharmacophoric Features

While direct studies on the binding interactions of this compound are not extensively documented, significant insights can be gleaned from the analysis of its derivatives, particularly in the context of α-glucosidase inhibition. The core structure of 2,3-diphenylquinoxaline serves as a crucial anchor for molecular recognition.

The fundamental pharmacophore of the 2,3-diphenylquinoxaline scaffold can be characterized by several key features:

Aromatic Core: The planar quinoxaline ring system provides a large surface area for non-covalent interactions, such as π-π stacking and hydrophobic interactions, with aromatic amino acid residues within a protein's binding pocket.

Carboxylic Acid Moiety: The carboxylic acid group at the 6-position is a critical functional group. It can act as a hydrogen bond donor and acceptor, forming key electrostatic interactions with polar residues in a target protein. Its acidic nature also allows for potential ionic interactions.

Molecular docking studies of derivatives, such as the diphenylquinoxaline-6-carbohydrazide hybrids, have provided a more granular understanding of these interactions within the active site of enzymes like α-glucosidase. nih.gov These studies reveal that the quinoxaline moiety and its phenyl substituents can occupy a binding pocket, while the functional group at the 6-position extends into a region where it can interact with key catalytic or allosteric residues. The hydrazone linkage in these derivatives, for instance, has been shown to form crucial hydrogen bonds with amino acid residues, highlighting the importance of the functionalization at the 6-position. nih.gov

Rational Design Principles for Enhanced Bioactivity and Selectivity

The development of more potent and selective analogs of this compound is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR). The core tenet of this rational design is the strategic modification of the parent molecule to optimize its interactions with a biological target.

Modification of the Carboxylic Acid Group:

A primary strategy for enhancing bioactivity involves the modification of the carboxylic acid at the 6-position. This is exemplified by the synthesis of diphenylquinoxaline-6-carbohydrazide hybrids, which have demonstrated potent α-glucosidase inhibitory activity. nih.gov The conversion of the carboxylic acid to a carbohydrazide (B1668358) and subsequently to various hydrazones introduces a new set of hydrogen bonding capabilities and allows for the exploration of different substituent effects. nih.gov

Table 1: Bioactivity of 2,3-Diphenylquinoxaline-6-carbohydrazide Hybrids as α-Glucosidase Inhibitors

| Compound | R Group on Aldehyde | IC50 (µM) |

| 7a | Phenyl | 185.4 ± 5.2 |

| 7b | 4-Methylphenyl | 150.2 ± 4.5 |

| 7c | 4-Methoxyphenyl | 130.8 ± 3.9 |

| 7d | 4-Chlorophenyl | 120.5 ± 3.6 |

| 7e | 3-Fluorophenyl | 110.6 ± 6.0 |

| Acarbose (Standard) | - | 750.0 ± 10.5 |

Data sourced from a study on diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. nih.gov

The data in Table 1 clearly indicates that modifying the carboxylic acid to a carbohydrazide and introducing various substituted phenyl rings leads to compounds with significantly higher inhibitory potency against α-glucosidase compared to the standard drug, acarbose. nih.gov This underscores the importance of this modification in the rational design process.

Exploration of Substituents on the Phenyl Rings:

Another avenue for rational design involves the introduction of various substituents on the two phenyl rings at the 2 and 3 positions. While less explored for the 6-carboxylic acid derivative specifically, studies on other quinoxaline series have shown that the nature and position of substituents on these phenyl rings can dramatically influence biological activity, including anticancer and antimicrobial effects. researchgate.net Electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its binding affinity and pharmacokinetic profile.

Antineoplastic Potential:

The designation of this compound as a potential antineoplastic agent suggests that its core structure possesses inherent cytotoxicity against cancer cells. researchgate.netscbt.com The rational design of derivatives for anticancer activity often focuses on enhancing this intrinsic property. This can involve the introduction of moieties known to interfere with cancer cell proliferation, such as groups that can intercalate with DNA or inhibit key signaling pathways. The development of quinoxaline-based compounds as inhibitors of various kinases is a testament to this approach. nih.gov

Applications in Materials Science and Organic Electronics

Optoelectronic Materials

The inherent photoluminescent properties of the 2,3-diphenylquinoxaline (B159395) scaffold make it a compound of interest for various optoelectronic applications. While research into the direct application of 2,3-diphenylquinoxaline-6-carboxylic acid is ongoing, the broader family of quinoxaline (B1680401) derivatives has demonstrated significant promise in this field.

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Quinoxaline derivatives are recognized for their high electron affinity and good thermal stability, making them suitable as n-type (electron-transporting) materials in Organic Light-Emitting Diodes (OLEDs). The 2,3-diphenylquinoxaline structure, in particular, is utilized for its fluorescent properties and its potential to enhance the efficiency and brightness of electronic displays. nih.gov While direct incorporation of this compound into the emissive layer of an OLED is not extensively documented, its derivatives have been successfully employed. For instance, bipolar host materials for highly efficient red phosphorescent OLEDs have been developed using diphenylquinoxaline as a key acceptor moiety. google.com

Furthermore, derivatives such as vinyl benzaldehyde (B42025) capped 2,3-diphenylquinoxaline have been synthesized and shown to exhibit bluish-green photoluminescence, indicating the potential for developing new emissive materials based on this core structure. mdpi.com

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for 100% internal quantum efficiency in OLEDs without the need for heavy metals. This is achieved in molecules with a small energy gap between their lowest singlet and triplet excited states. Quinoxaline-based compounds have emerged as promising candidates for TADF emitters. nih.govrsc.orgrsc.org

Specifically, donor-acceptor type molecules incorporating a quinoxaline derivative as the acceptor have been designed to exhibit TADF properties. rsc.org While there is no direct report of this compound itself being a TADF emitter, its core structure is a key component in the design of new TADF materials. For example, TADF emitters for yellow and red OLEDs have been synthesized using a 2,3-bis(phenyl)quinoxaline-derived acceptor. rsc.org The development of such materials highlights the potential of the 2,3-diphenylquinoxaline scaffold in next-generation lighting and display technologies.

Fluorescent Probes and Chromophores for Sensing Applications

The fluorescent nature of the 2,3-diphenylquinoxaline moiety makes it a candidate for the development of fluorescent probes and chromophores for various sensing applications. nih.gov The emission properties of such molecules can be sensitive to their local environment, allowing for the detection of specific analytes.

While specific studies detailing the use of this compound as a fluorescent sensor are not prevalent, the principle has been demonstrated with other functionalized carboxylic acids. For example, derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have been investigated as fluorescent probes for biological imaging. nih.gov The presence of the carboxylic acid group in this compound could potentially be exploited for sensing applications, for instance, in detecting changes in pH or the presence of certain metal ions, as the carboxylate form of the molecule would have different electronic properties and interactions with its surroundings.

Advanced Material Architectures

The unique structure of this compound also lends itself to the construction of complex and highly functional macromolecular structures.

Role as Chain-End Modifiers in Hyperbranched Polymer Synthesis

A significant and well-documented application of this compound is its use as a chain-end modifier in the synthesis of hyperbranched polymers. nih.gov Hyperbranched polymers are three-dimensional macromolecules with a highly branched structure and a large number of reactive end groups.

In the synthesis of a novel hyperbranched polymer containing alternating quinoxaline and benzoxazole (B165842) repeat units, this compound was used as an end-capping agent. nih.gov This process involves the polycondensation of an AB2 monomer, followed by the reaction with the carboxylic acid to terminate the polymer chains. This end-capping modifies the properties of the resulting hyperbranched polymer, influencing its solubility and thermal characteristics. The resulting polymers exhibited high thermal stability, with no glass transition temperature detected up to 450 °C. capes.gov.br

The photophysical properties of these end-capped hyperbranched polymers have also been investigated. The table below summarizes the UV absorption and emission maxima of a hyperbranched quinoxaline-benzoxazole polymer (PPQ-BO) and its properties in different solvents.

| Property | NMP (basic) | MSA |

| UV Absorption Maxima (λ_max) | 377 nm | 448 nm |

| Emission Maxima (λ_em) | 467 nm | 475.5 nm and 767 nm |

| Data from Baek J. B., et al., Macromolecules, 2006, 39(23), 7959-7966. capes.gov.br |

Integration into Sensor and Electrochromic Device Technologies

The integration of the 2,3-diphenylquinoxaline moiety into polymers also opens up possibilities for sensor and electrochromic device technologies. Electrochromic materials can change their optical properties, such as color, in response to an electrical potential. Polymers containing quinoxaline units have been synthesized and shown to exhibit electrochromic behavior. capes.gov.br

While polymers directly synthesized from this compound for electrochromic applications are not widely reported, the potential exists. The carboxylic acid group could be used to anchor the polymer to a conductive substrate or to be converted into other functional groups for polymerization. For instance, highly stable electrochromic polymers with neutral green states have been developed from other quinoxaline derivatives, demonstrating the promise of this class of materials for applications such as smart windows and displays. capes.gov.br

The table below shows the color and absorption maxima of two such electrochromic polymers in their neutral and oxidized states.

| Polymer | Neutral State Color | Oxidized State Color | Neutral State λ_max | Oxidized State λ_max |

| PDEQ | Green-blue | Transmissive | 410 nm, 660 nm | - |

| PDETQ | Saturated Green | Transmissive | 405 nm, 780 nm | - |

| Data derived from Durmus, A., et al., Chem. Mater. 2007, 19, 25, 6257–6263. capes.gov.br |

These findings suggest that polymers incorporating the 2,3-diphenylquinoxaline structure could be designed to exhibit desirable electrochromic properties, and the carboxylic acid functionality of the target compound provides a handle for its integration into such advanced material architectures.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of 2,3-diphenylquinoxaline-6-carboxylic acid, might interact with a biological target, typically a protein.

Molecular docking studies on derivatives of this compound have been instrumental in elucidating their potential as therapeutic agents. For instance, a series of diphenylquinoxaline-6-carbohydrazide hybrids, synthesized from this compound, were docked into the active site of the α-glucosidase enzyme to understand their inhibitory potential. nih.gov These studies revealed that the derivatives could fit well within the binding pocket of the enzyme, forming various interactions with key amino acid residues. nih.gov The interactions observed typically include hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking, which collectively contribute to the stability of the ligand-protein complex.

In a different line of research, derivatives of 2,3-diphenylquinoxaline (B159395) were investigated as potential tubulin inhibitors. beilstein-journals.orgiiste.org The colchicine (B1669291) binding site on tubulin was the target for these computational studies. The analysis of the ligand-protein interactions showed that the specific placement and nature of functional groups on the 2,3-diphenylquinoxaline scaffold were critical for binding. For example, the presence of electron-donating groups on the phenyl rings at positions 2 and 3, and an electron-withdrawing group at position 6, were found to be favorable for activity. beilstein-journals.orgiiste.org This highlights the importance of the carboxylic acid group at position 6, or derivatives thereof, in mediating interactions within the binding site.

Binding affinity, often expressed as a docking score or glide score, is a numerical prediction of the strength of the interaction between a ligand and a protein. In the study of diphenylquinoxaline-6-carbohydrazide hybrids as α-glucosidase inhibitors, the glide scores for the docked compounds were calculated. nih.gov These scores provide a quantitative measure to compare the binding potential of different derivatives. For example, the glide score for the standard inhibitor, acarbose, was reported as -6.143 kcal/mol, while the synthesized derivatives exhibited a range of scores, with some showing promising values indicative of strong binding. nih.gov

While specific conformational stability predictions for this compound are not extensively detailed in the available literature, the process of preparing ligands for docking studies involves energy minimization using molecular mechanics and quantum mechanical approaches. nih.gov This initial step ensures that the ligand is in a low-energy, stable conformation before being docked into the protein's active site. The stability of the ligand's conformation once bound to the protein is implicitly assessed through the docking score and the analysis of its interactions with the surrounding amino acid residues. A well-docked ligand will adopt a stable conformation that maximizes favorable interactions.

| Derivative | Target Protein | Docking Score (Glide Score, kcal/mol) | Reference |

| Diphenylquinoxaline-6-carbohydrazide hybrids | α-glucosidase | Ranged from -2.207 to -5.802 | nih.gov |

| Acarbose (standard) | α-glucosidase | -6.143 | nih.gov |

This table presents a selection of binding affinity data for derivatives of this compound against a specific protein target.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of molecules. These theoretical methods are invaluable for understanding the intrinsic characteristics of compounds like this compound and its derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the molecule's stability and its ability to participate in electronic transitions.

Theoretical studies on various quinoxaline (B1680401) derivatives have consistently shown that these compounds possess interesting frontier orbital characteristics. nih.gov For instance, in some quinoxaline-based dyes designed for solar cells, the HOMO and LUMO energy levels were found to be suitable for efficient electron injection and dye regeneration processes. nih.gov The distribution of the HOMO and LUMO across the molecular structure provides insights into the regions that are electron-rich (HOMO) and electron-poor (LUMO). In many quinoxaline derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting quinoxaline core. This separation of frontier orbitals is a key feature for applications in optoelectronics.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in photonics and optoelectronics. Computational methods, particularly DFT, are frequently used to predict the NLO properties of new organic molecules. The key parameters calculated are the polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and nonlinear response of the molecule to an electric field, respectively.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound and its analogs, MD simulations provide critical insights into their structural flexibility and how they interact with biological targets, which is essential for rational drug design.

MD simulations are employed to explore the conformational landscape and stability of quinoxaline derivatives. By simulating the molecule's movement in a virtual environment that mimics physiological conditions, researchers can understand its inherent flexibility, preferred shapes (conformations), and structural stability.

In a study involving 2,3-diphenyl quinoxaline, the stability of the compound within a biological receptor's binding site was assessed using the root-mean-square deviation (RMSD) of the molecule's atoms over the simulation time. The analysis of the RMSD plot from the simulation indicated that the compound reached a stable conformation, suggesting a steady and favorable binding pose. Similarly, MD simulations were used to validate promising quinoxaline derivative candidates as potential therapeutic agents, where stable RMSD values for the protein-ligand complexes indicated their stability during the simulation period. This stability is a crucial prerequisite for a molecule to exert a consistent biological effect.

Understanding the dynamic behavior of a ligand when bound to a protein is key to predicting its efficacy. MD simulations allow for the detailed examination of the stability of the protein-ligand complex and the specific interactions that maintain this binding.

For instance, computational studies on quinoxaline derivatives targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) have used MD simulations to elucidate the binding modes. These simulations revealed that the stability of the complex is maintained through a network of specific interactions. The docking of one potent derivative into the EGFR active site showed the formation of three hydrogen bonds with the amino acid residues Met769 and Pro770. nih.gov Furthermore, the complex was stabilized by numerous hydrophobic interactions, including pi-sigma and pi-alkyl bonds with residues such as Leu694, Val702, and Leu820. nih.gov In another study, molecular docking of 2,3-diphenylquinoxaline derivatives into the colchicine binding site of β-tubulin was performed to understand their potential as anticancer agents. nih.gov Such detailed interaction mapping at the atomic level is invaluable for optimizing the chemical structure of the lead compound to enhance its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized molecules.

Both 2D and 3D-QSAR models have been developed for various biological activities of quinoxaline derivatives, including anticancer, antitubercular, and leptospirocidal effects. nih.govnih.govresearchgate.net

In a 2D-QSAR study on quinoxaline derivatives as potential anticancer agents against triple-negative breast cancer, a model was developed using multiple linear regression. researchgate.net This model demonstrated good statistical significance, indicating its reliability for predicting the anticancer activity of similar compounds. researchgate.net

For antitubercular activity, 3D-QSAR models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed for a series of quinoxaline 1,4-di-N-oxide derivatives. nih.gov The CoMSIA model, in particular, showed strong predictive power. nih.gov These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity, thus guiding future molecular design.

Table 1: Statistical Validation of Representative QSAR Models for Quinoxaline Derivatives

| QSAR Model | Biological Activity | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External Validation) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | Anticancer (TNBC) | 0.78 | 0.71 | 0.68 | researchgate.net |

| 3D-QSAR (CoMFA) | Antitubercular | 0.923 | 0.507 | - | nih.gov |

| 3D-QSAR (CoMSIA) | Antitubercular | 0.977 | 0.665 | - | nih.gov |

A key outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties.

In the 2D-QSAR model for anticancer quinoxaline derivatives, five molecular descriptors were identified as being crucial for activity: Epsilon3 (an energy dispersive descriptor), T_T_C_6 (a protein-coding gene descriptor), MMFF_6 (a molecular force field descriptor), XA (a descriptor for the most hydrophobic to hydrophilic distance), and Zcomp Dipole (a dipole moment descriptor). nih.govresearchgate.net

For the antitubercular activity of quinoxaline derivatives, 3D-QSAR studies revealed that both steric and electrostatic fields are critical. nih.gov Specifically, the models indicated that the presence of electronegative groups plays an important role in enhancing the antitubercular activity. nih.gov In a separate 3D-QSAR study against leptospirocidal activity, the model highlighted the need for more hydrophobic and less sterically bulky substituent groups to improve the in vitro activity. nih.govnih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug Likeness Profiling

Computational tools are widely used to predict the ADMET profile of quinoxaline derivatives. These predictions are often guided by established principles like Lipinski's Rule of Five, which assesses the likelihood of a compound being orally bioavailable. For several series of quinoxaline derivatives, in silico analysis showed no violations of Lipinski's rule, suggesting good potential for oral absorption. nih.gov

Predictions for specific properties such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are crucial. For a series of anxiolytic quinoxaline derivatives, predictions indicated good GI absorption but poor BBB permeation for the lead compound. nih.gov The ability to cross the BBB is a critical factor for drugs targeting the central nervous system, and in silico models are increasingly used to predict this property. univie.ac.atnih.gov The predicted ADMET profiles for representative quinoxaline derivatives indicate that they generally possess favorable drug-like characteristics with acceptable safety profiles. nih.gov

Table 2: Representative In Silico ADMET and Drug-Likeness Profile for Quinoxaline Derivatives

| Parameter | Predicted Value/Range | Implication | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | < 500 | Fulfills Lipinski's Rule for oral bioavailability | nih.gov |

| logP (Lipophilicity) | < 5 | Fulfills Lipinski's Rule for oral bioavailability | nih.gov |

| Hydrogen Bond Donors | ≤ 5 | Fulfills Lipinski's Rule for oral bioavailability | nih.gov |

| Hydrogen Bond Acceptors | ≤ 10 | Fulfills Lipinski's Rule for oral bioavailability | nih.gov |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Associated with good oral bioavailability | nih.gov |

| Gastrointestinal (GI) Absorption | Good | High potential for absorption after oral administration | nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Poor | Low potential to cross into the central nervous system | nih.gov |

Theoretical Studies on Material Properties

Computational chemistry and theoretical investigations provide profound insights into the intrinsic properties of this compound at a molecular level. By employing sophisticated modeling techniques, researchers can predict and understand its behavior, guiding the development of new materials for advanced applications.

Electronic Properties and Charge Transport Modeling

Theoretical studies, particularly those using time-dependent density functional theory (TD-DFT), have been instrumental in characterizing the electronic structure of molecules based on the 2,3-diphenylquinoxaline framework. These investigations are crucial for assessing their potential in electronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Research on dyes derived from the 2,3-diphenylquinoxalin-6-yl core reveals significant insights into their electronic nature. researchgate.net Theoretical calculations have determined the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for these systems to be in the ranges of -6.51 to -6.84 eV and –3.00 to –3.30 eV, respectively. researchgate.net The relatively low-lying LUMO energy levels are comparable to those of well-established n-type materials, suggesting that this compound and its derivatives have the potential to function effectively as n-type materials in organic electronic devices. researchgate.net

The calculated energy band gap for these related structures falls between 2.16 and 2.66 eV. researchgate.net This moderate band gap is consistent with materials that can absorb light in the visible spectrum, a desirable characteristic for applications in photovoltaics and as blue-emitting organic semiconductors. researchgate.net The combination of these electronic properties, as predicted by TD-DFT calculations, underscores the promise of this molecular scaffold in the field of organic electronics. researchgate.net

Table 1: Calculated Electronic Properties of 2,3-Diphenylquinoxalin-6-yl Based Dyes

| Property | Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.51 to -6.84 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -3.00 to -3.30 eV | Indicates the electron-accepting ability; low levels are characteristic of n-type materials. researchgate.net |

| Energy Band Gap (Eg) | 2.16 to 2.66 eV | Determines the optical and electronic properties, suitable for blue-emitting semiconductors. researchgate.net |

Data sourced from theoretical studies on closely related 2,3-diphenylquinoxalin-6-yl based dyes. researchgate.net

Corrosion Inhibition Mechanisms

The potential of quinoxaline derivatives as effective corrosion inhibitors for metals like mild steel has been extensively explored through computational modeling. pcbiochemres.compcbiochemres.com These theoretical approaches, combining Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, elucidate the mechanisms by which these molecules protect metal surfaces from corrosive environments. pcbiochemres.compcbiochemres.com

While direct computational studies on this compound are limited, extensive research on its close analogue, 6,7-Difluoro-2,3-diphenylquinoxaline, provides a robust model for its corrosion inhibition behavior. pcbiochemres.compcbiochemres.com These studies reveal that the high inhibition efficiency stems from the molecule's ability to adsorb strongly onto the metal surface, forming a stable, protective film. pcbiochemres.compcbiochemres.com

Quantum Chemical Descriptors: DFT calculations are used to determine key quantum chemical parameters that describe the molecule's reactivity. For the analogous fluorinated compound, these descriptors point to a high potential for corrosion inhibition. The energy of the Highest Occupied Molecular Orbital (EHOMO) indicates the molecule's capacity to donate electrons to the vacant d-orbitals of the metal, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to its ability to accept electrons from the metal surface. pcbiochemres.compcbiochemres.com The small energy gap (ΔE = ELUMO - EHOMO) suggests high reactivity and facilitates the formation of a strong bond with the metal surface. pcbiochemres.compcbiochemres.com These analyses confirm the dual electron-donating and accepting capabilities of the core structure, which are significantly enhanced by the diphenyl moiety and the quinoxaline core. pcbiochemres.compcbiochemres.com

Adsorption and Molecular Dynamics: MD simulations provide a dynamic picture of the adsorption process. For the fluorinated analogue, simulations on an Fe(110) surface (representative of mild steel) show that the molecule aligns in a nearly parallel orientation to the surface. pcbiochemres.compcbiochemres.com This planar configuration maximizes surface coverage, which is crucial for effective inhibition. pcbiochemres.com The simulations calculate a very high adsorption energy of -157.10 kcal/mol, indicating a strong, spontaneous, and stable chemisorption process. pcbiochemres.compcbiochemres.com This strong binding effectively isolates the metal from the corrosive agents in the environment. pcbiochemres.compcbiochemres.com

Table 2: Theoretical Parameters for 6,7-Difluoro-2,3-diphenylquinoxaline as a Corrosion Inhibitor

| Parameter | Value/Observation | Mechanism Indicated |

|---|---|---|

| Adsorption Energy | -157.10 kcal/mol | Strong, stable chemisorption on Fe(110) surface. pcbiochemres.compcbiochemres.com |

| Molecular Orientation | Nearly parallel to metal surface | Maximizes surface coverage for enhanced protection. pcbiochemres.com |

| Key Structural Features | Diphenyl moiety, Quinoxaline core | Provide electron-donating and accepting capabilities for strong adsorption. pcbiochemres.compcbiochemres.com |

| Bonding | π-electron systems and heteroatoms | Facilitate strong interaction and formation of a protective film. pcbiochemres.compcbiochemres.com |

Data sourced from DFT and MD simulation studies on the closely related analogue, 6,7-Difluoro-2,3-diphenylquinoxaline. pcbiochemres.compcbiochemres.com

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)